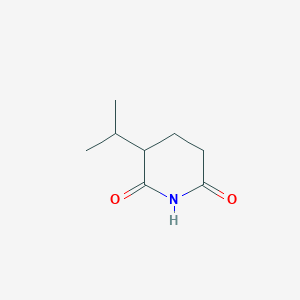![molecular formula C10H6BrNO4S B13893866 Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the following steps:
Bromination: Benzo[b]thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Nitration: The brominated benzo[b]thiophene is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Methyl 6-bromo-1-benzothiophene-2-carboxylate
- Methyl 5-bromo-6-hydroxybenzo[b]thiophene-2-carboxylate
- Methyl 6-bromo-4,5-dimethoxy-7-nitrobenzo[b]thiophene-2-carboxylate
Comparison: Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and electronic properties, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H6BrNO4S |
|---|---|
Poids moléculaire |
316.13 g/mol |
Nom IUPAC |
methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3 |
Clé InChI |
NWHZFLAGBGTQNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


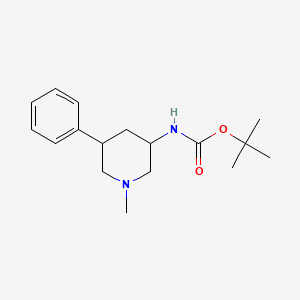
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
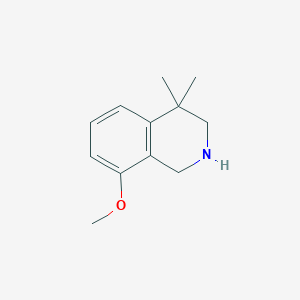

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)

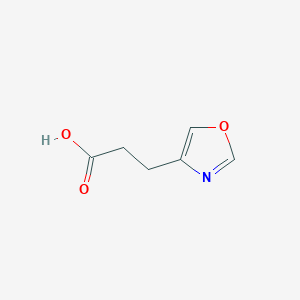
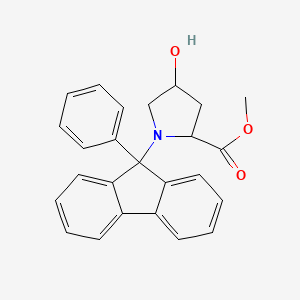

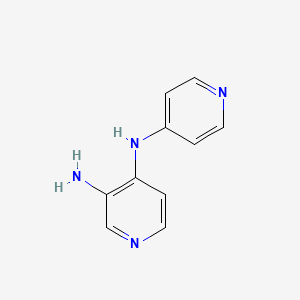
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
